2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride
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Overview
Description
2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride is a complex organic compound featuring a trifluoromethylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride typically involves multiple steps, starting with the preparation of the trifluoromethylthio group. One common method involves the reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth(III) chloride . This reaction is crucial for activating the trifluoromethylthio group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can target the imidazo[1,5-a]pyrazinone ring, leading to the formation of reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trifluoromethylthio group can yield trifluoromethyl sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and binding affinity to target proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Properties
Molecular Formula |
C13H15ClF3N3OS |
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Molecular Weight |
353.79 g/mol |
IUPAC Name |
2-[3-(trifluoromethylsulfanyl)phenyl]-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride |
InChI |
InChI=1S/C13H14F3N3OS.ClH/c14-13(15,16)21-11-3-1-2-9(6-11)19-8-10-7-17-4-5-18(10)12(19)20;/h1-3,6,10,17H,4-5,7-8H2;1H |
InChI Key |
JIGMHOKYGUKQSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CN1)CN(C2=O)C3=CC(=CC=C3)SC(F)(F)F.Cl |
Origin of Product |
United States |
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